molecular formula C24H19FO5 B2932528 3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one CAS No. 637750-22-2

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2932528
CAS No.: 637750-22-2
M. Wt: 406.409
InChI Key: KURCSIGAAJCCLY-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one is a synthetic flavonoid derivative characterized by a chromen-4-one core substituted with a 3,4-dimethoxyphenyl group at the 3-position and a 4-fluorobenzyloxy group at the 7-position. The 3,4-dimethoxyphenyl moiety introduces electron-donating methoxy groups, while the 4-fluorobenzyloxy substituent adds an electron-withdrawing fluorine atom, creating a unique electronic profile that may influence biological activity and pharmacokinetics.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FO5/c1-27-21-10-5-16(11-23(21)28-2)20-14-30-22-12-18(8-9-19(22)24(20)26)29-13-15-3-6-17(25)7-4-15/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURCSIGAAJCCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=C(C=C4)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3,4-dimethoxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base to form an intermediate, which is then cyclized to produce the final chromenone structure. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromenone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Antimicrobial Chromenone Derivatives

  • Compound : 2-(4-Fluorophenyl)-3-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-4H-chromen-4-one (6a-q)
    • Key Differences : Replaces the 4-fluorobenzyloxy group with a triazole-linked phenyl group.
    • Activity : Exhibited broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans (MIC: 8–32 µg/mL). Molecular docking suggested strong interactions with microbial enzymes like dihydrofolate reductase .
    • SAR Insight : The triazole group enhances π-π stacking and hydrogen bonding, improving target affinity compared to simpler alkoxy substituents.

Anti-HCV Chromenone Derivatives

  • Compound: 7-{3-[(3,4-Dimethoxyphenethyl)amino]-2-hydroxypropoxy}-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one (6b) Key Differences: Features an amino-hydroxypropoxy chain at the 7-position instead of 4-fluorobenzyloxy. Activity: Demonstrated potent anti-HCV activity (EC₅₀: 6.53 µM), outperforming ribavirin (EC₅₀: 13.16 µM). The amino-hydroxypropoxy group likely enhances solubility and viral protease binding . SAR Insight: Hydrophilic side chains at the 7-position improve bioavailability and target engagement in hydrophilic viral replication environments.

α-Amylase Inhibitors with Isoxazole Substituents

  • Compound: 6-Chloro-3-((3-(3,4-dimethoxyphenyl)isoxazol-5-yl)methoxy)-2-(4-(trifluoromethyl)phenyl)-4H-chromen-4-one (3m) Key Differences: Incorporates an isoxazole ring at the 3-position and a trifluoromethyl group at the 2-position. Activity: Showed α-amylase inhibition (IC₅₀: ~10 µM), attributed to the isoxazole’s hydrogen-bonding capacity and the trifluoromethyl group’s electron-withdrawing effects .

Natural Analog from Celastrus orbiculatus

  • Compound: 7-Hydroxy-3-[(4-methoxyphenyl)methoxy]-4H-1-benzopyran-4-one (1) Key Differences: Replaces the 4-fluorobenzyloxy group with a 4-methoxybenzyloxy group. Activity: Isolated as a new natural product; methoxy groups may contribute to antioxidant or anti-inflammatory properties, though specific data are unavailable . SAR Insight: Methoxy groups at the 4-position (vs.

Piperazine-Modified Chromenones

  • Compound: 3-(3,4-Dimethoxyphenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one (09) Key Differences: Contains a piperazine moiety at the 8-position and a trifluoromethyl group at the 2-position. Activity: Designed for bacterial biofilm inhibition; the piperazine group enhances solubility and membrane penetration . SAR Insight: Basic nitrogen atoms in piperazine improve water solubility, addressing a common limitation of hydrophobic flavonoids.

Biological Activity

3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]-4H-chromen-4-one, a compound belonging to the class of flavonoids, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a chromenone backbone with specific substitutions that enhance its biological activity. The structural formula can be represented as follows:

C20H19FO4C_{20}H_{19}FO_4

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antioxidant Activity: The presence of methoxy groups in the phenyl rings contributes to its ability to scavenge free radicals.
  • Anticancer Properties: Preliminary studies have shown effectiveness against various cancer cell lines.
  • Anti-inflammatory Effects: The compound has demonstrated the ability to inhibit inflammatory pathways.
  • Antioxidant Mechanism:
    • The compound's methoxy groups enhance electron donation, which plays a crucial role in neutralizing reactive oxygen species (ROS) and reducing oxidative stress.
  • Anticancer Mechanism:
    • It has been observed to induce apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/AKT and MAPK pathways.
  • Anti-inflammatory Mechanism:
    • The compound inhibits the activation of NF-kB and other pro-inflammatory cytokines, thereby reducing inflammation.

Anticancer Activity

A study conducted on various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), demonstrated that the compound significantly inhibited cell proliferation with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Antioxidant Studies

In vitro assays showed that this compound exhibited strong antioxidant activity, with DPPH radical scavenging assays indicating a high percentage inhibition at low concentrations .

Anti-inflammatory Activity

The compound was tested for its effects on neutrophil activation. It was found to inhibit fMLP-induced superoxide anion production in human neutrophils, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies

StudyObjectiveFindings
Evaluate anticancer effects on A431 cellsSignificant inhibition of cell growth; IC50 comparable to doxorubicin
Assess antioxidant capacityHigh DPPH scavenging activity; effective at low doses
Investigate anti-inflammatory effectsInhibition of superoxide production in neutrophils

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